N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,5-dichlorobenzenesulfonamide

Description

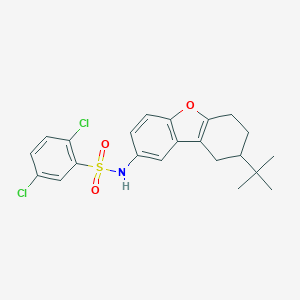

This compound features a tetrahydrodibenzofuran core substituted with a tert-butyl group at position 8 and a 2,5-dichlorobenzenesulfonamide moiety at position 2.

Properties

IUPAC Name |

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2NO3S/c1-22(2,3)13-4-8-19-16(10-13)17-12-15(6-9-20(17)28-19)25-29(26,27)21-11-14(23)5-7-18(21)24/h5-7,9,11-13,25H,4,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDQVGQIZKDGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,5-dichlorobenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23Cl2NO3S

- Molecular Weight : 425.59 g/mol

- CAS Number : 442535-90-2

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound under consideration has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of dibenzofuran compounds possess broad-spectrum antimicrobial properties, which can be attributed to their ability to inhibit folate synthesis in bacteria .

Anticancer Activity

Recent studies have explored the anticancer potential of similar sulfonamide compounds. For instance, sulfonamide derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The tetrahydrodibenzofuran moiety enhances this activity by increasing lipophilicity, thus improving cellular uptake .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with dibenzofuran structures. The results indicated a significant reduction in bacterial growth for compounds similar to this compound against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| N-(8-tert-butyl...) | 8 | S. aureus |

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited IC50 values in the low micromolar range. The compound's mechanism involved caspase activation and mitochondrial membrane potential loss.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| HeLa | 12 | Mitochondrial disruption |

Comparison with Similar Compounds

Core Structural Variations

- Target Compound : Tetrahydrodibenzofuran core (oxygen-containing bicyclic system) with fused benzene and furan rings.

- Benzodioxole Derivatives () : 1,3-Benzodioxole core (two oxygen atoms in a five-membered ring). Example compounds include 9a and 9b, which feature tert-butyl, methyl, and nitro substituents .

- Sulfonamide Chalcone Hybrids () : Linear chalcone scaffolds (α,β-unsaturated ketone) conjugated to 2,5-dichlorobenzenesulfonamide groups .

Substituent Analysis

- Steric Effects : The tert-butyl group in the target compound and benzodioxole derivatives increases steric hindrance, which may influence binding affinity or metabolic stability .

Key Research Findings

Functional Group Impact : Sulfonamides (target and chalcone hybrids) exhibit stronger hydrogen-bonding capacity than carboxamides (benzodioxole derivatives), which could enhance receptor interactions .

Substituent Positioning : The 2,5-dichloro pattern in the target compound mirrors bioactive chalcone hybrids, suggesting shared electronic profiles conducive to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.